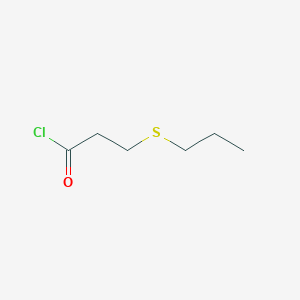
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule with diverse potential applications. Its structure consists of a pyrazole ring, a piperazine moiety, and a thiadiazole group, which endows it with a unique set of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions:
Formation of the pyrazole ring: : This can be achieved through a condensation reaction between hydrazine and an α,β-unsaturated ketone.
Piperazine attachment: : The next step often involves the alkylation of pyrazole with an appropriate piperazine derivative.
Thiadiazole synthesis: : This usually requires a cyclization reaction involving thiosemicarbazide and a carboxylic acid derivative.
Final coupling: : The thiadiazole unit is coupled with the substituted piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, often utilizing continuous flow chemistry techniques and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole moieties.
Reduction: : Reduction reactions may target the ketone group, converting it to an alcohol.
Substitution: : Both the pyrazole and piperazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typically uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : May involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions depend on the specific functional group being targeted but often involve bases or acids to facilitate the reaction.
Major Products
The primary products depend on the reaction type:
Oxidation: : Products include hydroxylated derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted derivatives at the pyrazole or piperazine rings.
Scientific Research Applications
The compound finds applications across multiple domains:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential role in modulating biological pathways due to its structural complexity.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the production of specialized materials due to its unique reactive sites.
Mechanism of Action
The exact mechanism by which this compound exerts its effects varies depending on its application:
Molecular Targets: : It can interact with various enzymes or receptors, modulating their activity.
Pathways: : It may influence signaling pathways or metabolic processes, resulting in biological effects such as cell proliferation inhibition or enzyme modulation.
Comparison with Similar Compounds
The uniqueness of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone lies in its combined functional groups, which impart a distinctive set of properties:
Similar Compounds: : Include molecules like (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1,3-thiazol-5-yl)methanone and (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1,3,4-thiadiazol-2-yl)methanone.
Uniqueness: : The specific combination of pyrazole, piperazine, and thiadiazole in the given compound confers unique reactivity and potential biological activity, distinguishing it from structurally similar molecules.
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-2-4-13-14(23-18-17-13)15(22)20-10-7-19(8-11-20)9-12-21-6-3-5-16-21/h3,5-6H,2,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPROVDIJFNFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2537725.png)
![N-[(2-chlorophenyl)methyl]-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2537726.png)
![N-[2-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2537728.png)
![Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B2537729.png)

![methyl 2-(1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2537732.png)
![4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2537734.png)


![2-(2-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2537739.png)
![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2537742.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2537744.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537745.png)
